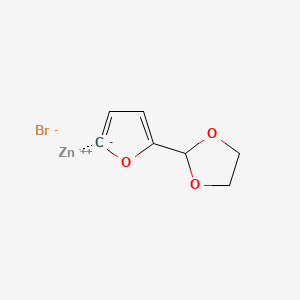
5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide is an organozinc compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a zinc atom bonded to a furan ring and a dioxolane moiety, making it a valuable reagent in various synthetic applications.
Preparation Methods
The synthesis of 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide can be achieved through the direct insertion of active zinc into 2-bromo-5-(1,3-dioxolane)furan under mild conditions . This method is advantageous due to its simplicity and efficiency. The reaction typically involves the use of tetrahydrofuran (THF) as a solvent, which helps to stabilize the organozinc compound.
Chemical Reactions Analysis
5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with aryl halides and acid chlorides to form new carbon-carbon bonds.
Oxidation and Reduction:
Coupling Reactions: It is commonly used in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boron reagents to form biaryl compounds.
Scientific Research Applications
5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the preparation of advanced materials with specific properties.
Biological Studies: It can be used in the synthesis of biologically active compounds for medicinal chemistry research.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or other transition metals, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved in its reactions are primarily related to its ability to act as a nucleophile in various coupling reactions .
Comparison with Similar Compounds
5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide can be compared with other organozinc compounds, such as:
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide: Similar in structure but contains a thienyl group instead of a furyl group.
(1,3-Dioxolan-2-ylmethyl)zinc bromide: Contains a methyl group instead of a furyl group.
2-(1,3-Dioxan-2-yl)ethylzinc bromide: Contains an ethyl group instead of a furyl group.
These compounds share similar reactivity patterns but differ in their specific applications and the types of products they form.
Properties
Molecular Formula |
C7H7BrO3Zn |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
zinc;2-(2H-furan-2-id-5-yl)-1,3-dioxolane;bromide |
InChI |
InChI=1S/C7H7O3.BrH.Zn/c1-2-6(8-3-1)7-9-4-5-10-7;;/h1-2,7H,4-5H2;1H;/q-1;;+2/p-1 |
InChI Key |
WVTGJBWYVHBIEI-UHFFFAOYSA-M |
Canonical SMILES |
C1COC(O1)C2=CC=[C-]O2.[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















